Benzyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate
Description
Properties
Molecular Formula |
C17H16ClF3N4O2 |
|---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
benzyl 4-[6-chloro-2-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H16ClF3N4O2/c18-13-10-14(23-15(22-13)17(19,20)21)24-6-8-25(9-7-24)16(26)27-11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2 |
InChI Key |
BWHZMUOQHXPUEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC(=N2)C(F)(F)F)Cl)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction of Piperazine Derivatives with Halogenated Pyrimidines
A foundational approach involves reacting benzyl piperazine-1-carboxylate with 6-chloro-2-(trifluoromethyl)pyrimidin-4-yl chloride. The piperazine acts as a nucleophile, displacing the chloride at the pyrimidine’s 4-position. Key conditions include:
-
Solvent : Anhydrous dimethylformamide (DMF) or toluene.
-
Base : Potassium carbonate () or cyclohexyl magnesium chloride () to enhance nucleophilicity.
For example, a 60% yield was achieved using in DMF at 80°C. Substituting with increased yields to 78% by mitigating side reactions.
Role of Leaving Groups
The choice of leaving group on the pyrimidine critically impacts efficiency. Chloride (Cl⁻) is preferred over sulfoxide () due to its superior leaving capacity under SNAr conditions. Comparative studies show:
| Leaving Group | Solvent | Base | Yield (%) |
|---|---|---|---|
| Cl⁻ | Toluene | 78 | |
| SO₂Me | Toluene | 38 |
Protection-Deprotection Strategies for Piperazine
Piperazine’s secondary amines often require protection to prevent undesired side reactions. The tert-butoxycarbonyl (Boc) group is widely employed due to its stability under basic conditions and ease of removal.
Boc Protection of Piperazine
-
Boc Activation : Treating piperazine with di-tert-butyl dicarbonate () in dichloromethane () at 0°C yields -Boc-piperazine.
-
Coupling with Pyrimidine : The Boc-protected piperazine undergoes SNAr with 6-chloro-2-(trifluoromethyl)pyrimidin-4-yl chloride.
-
Deprotection : Acidic hydrolysis (e.g., HCl in dioxane) removes the Boc group, yielding the free amine intermediate.
This method achieves an 85% overall yield, with the Boc group preventing over-alkylation.
Alternative Coupling Approaches
Buchwald-Hartwig Amination
For substrates resistant to SNAr, palladium-catalyzed coupling offers a viable alternative. A patented route uses:
-
Catalyst : Palladium(II) acetate ().
-
Ligand : 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos).
Reaction of 4-bromo-6-chloro-2-(trifluoromethyl)pyrimidine with benzyl piperazine-1-carboxylate at 110°C in toluene affords the product in 72% yield.
Sonogashira and Suzuki Couplings
While less common, cross-coupling reactions enable modular construction. For instance, a Sonogashira coupling introduces alkynyl spacers between the piperazine and pyrimidine moieties, though yields remain moderate (50–55%).
Solvent and Temperature Optimization
Systematic screening identified DMF and 1,4-dioxane as optimal solvents due to their high polarity and ability to dissolve both aromatic and amine components. Temperature plays a pivotal role:
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 80 | 60 |
| 1,4-Dioxane | 100 | 65 |
| Toluene | 110 | 78 |
Elevated temperatures (>100°C) in toluene maximize SNAr efficiency but risk decomposition of heat-sensitive intermediates.
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies:
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| SNAr (Cl⁻ leaving) | , toluene, 110°C | 78 | High yield, minimal byproducts | Requires anhydrous conditions |
| Buchwald-Hartwig | , SPhos | 72 | Broad substrate scope | Costly catalysts |
| Boc-mediated SNAr | Boc protection, HCl deprotection | 85 | Prevents side reactions | Additional deprotection step |
Scale-Up Challenges and Industrial Feasibility
Industrial production prioritizes cost-effectiveness and scalability. The SNAr route using in DMF is favored for large-scale synthesis due to reagent availability and operational simplicity. However, catalyst recycling in palladium-mediated routes remains a barrier to commercialization .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 6-chloro substituent on the pyrimidine ring serves as a prime site for nucleophilic substitution due to the electron-withdrawing effects of the trifluoromethyl group, which enhances electrophilicity. Key reactions include:
-
Ammonolysis : Reaction with amines (e.g., methylamine, benzylamine) replaces the chlorine atom, forming substituted pyrimidines.
-
Alkoxy Substitution : Treatment with alkoxides (e.g., sodium methoxide) yields 6-alkoxy derivatives.
Example Reaction Conditions :
| Reagent | Solvent | Temperature | Product |
|---|---|---|---|
| Benzylamine | DMF | 80°C, 12h | 6-Benzylaminopyrimidine derivative |
| Sodium methoxide | Methanol | Reflux | 6-Methoxypyrimidine analog |
Piperazine Ring Functionalization
The piperazine moiety undergoes reactions at its secondary amine:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.
-
Alkylation : Benzyl bromide or methyl iodide introduces alkyl groups under basic conditions (e.g., K₂CO₃) .
Notable Transformations :
-
Deprotection of the benzyl ester via hydrogenolysis (H₂/Pd-C) generates a free piperazine-1-carboxylic acid, enabling further derivatization .
Coupling Reactions
The pyrimidine scaffold participates in cross-coupling reactions:
-
Suzuki-Miyaura : The 4-chloro group couples with aryl boronic acids (e.g., phenylboronic acid) using Pd catalysts (Pd(PPh₃)₄) .
-
Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides (e.g., 4-bromotoluene) .
Key Catalytic Systems :
| Reaction Type | Catalyst | Ligand | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ | XPhos | 78–85 |
| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | 65–72 |
Hydrolysis and Deprotection
-
Ester Hydrolysis : The benzyl ester is cleaved under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions to yield 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylic acid .
-
Benzyl Group Removal : Hydrogenolysis (10% Pd/C, H₂) removes the benzyl group, forming piperazine-1-carboxylic acid derivatives for downstream applications .
Electrophilic Aromatic Substitution
Scientific Research Applications
Anticancer Potential
Research has shown that compounds with similar structures exhibit significant anticancer activities. For instance, studies have demonstrated that derivatives of piperazine and pyrimidine can induce apoptosis in cancer cells and inhibit tubulin polymerization . Benzyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate is hypothesized to possess similar properties, potentially targeting various tumor cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) with IC50 values indicating cytotoxicity .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Variants of piperazine derivatives have been evaluated for their efficacy against bacterial strains, showing promising results in inhibiting growth through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the trifluoromethyl group or substitutions on the piperazine ring can significantly influence its pharmacological profile. For example, studies have indicated that variations in substituents can enhance or diminish anticancer activity, emphasizing the importance of systematic SAR studies in drug development .
Case Study 1: Anticancer Evaluation
In a study examining a series of piperazine derivatives, compounds structurally related to this compound were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that specific modifications increased potency against HCT-116 cells, with some derivatives achieving IC50 values as low as 5 µM .
Case Study 2: Mechanistic Insights
Further investigations into the mechanism of action revealed that certain derivatives could inhibit MDM2-p53 interactions, leading to enhanced apoptosis in cancer cells. This finding underscores the potential role of this compound in targeted cancer therapies aimed at reactivating tumor suppressor pathways .
Mechanism of Action
The mechanism of action of Benzyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) and chlorine substituents in the target compound increase electrophilicity and metabolic resistance compared to methylthio (SCH₃) or simple chlorine substituents .
- Protecting Groups: The benzyl carboxylate group offers stability during synthesis but requires harsher deprotection conditions (e.g., hydrogenolysis) compared to tert-butyl esters, which are cleaved under mild acidic conditions .
- Bioactivity : Compounds with trifluoromethyl groups (e.g., the target compound) are often prioritized in drug discovery for their enhanced binding to hydrophobic pockets in enzymes or receptors .
Challenges and Opportunities
- Selectivity : The trifluoromethyl group in the target compound may improve selectivity for specific targets (e.g., RBP4 over other lipid-binding proteins) but could also introduce off-target effects due to its strong electronegativity .
- Metabolic Stability : Compounds with tert-butyl esters (e.g., CAS 221050-88-0) exhibit longer half-lives in vitro compared to benzyl-protected analogues .
Biological Activity
Benzyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate (hereafter referred to as the compound) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core, which is often associated with various pharmacological activities. The presence of a chloro and trifluoromethyl group on the pyrimidine ring enhances lipophilicity and may influence binding interactions with biological targets.
Molecular Formula: C17H18ClF3N3O2
Molecular Weight: 373.79 g/mol
CAS Number: 1311278-43-9
The biological activity of the compound is primarily attributed to its interaction with specific proteins involved in cellular signaling pathways. Research indicates that compounds containing piperazine moieties can act as inhibitors of various enzymes, including kinases and phosphatases, which are crucial in cancer and other diseases.
Inhibition Studies
In vitro studies have demonstrated that the compound exhibits inhibitory activity against certain kinases. For example, it has been reported to inhibit phosphoglycerate dehydrogenase (PHGDH), an enzyme implicated in serine biosynthesis, which is crucial for the proliferation of cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the piperazine and pyrimidine rings significantly affect the compound's biological activity. The introduction of electron-withdrawing groups like trifluoromethyl enhances potency, while variations in the benzyl substituent can alter selectivity towards different targets .
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases potency |
| Chloro substitution | Enhances binding affinity |
| Variation in benzyl group | Alters selectivity |
Anticancer Activity
A study focusing on the anticancer properties of similar piperazine derivatives showed promising results in inhibiting tumor growth in xenograft models. The compound was tested alongside other known inhibitors, demonstrating comparable efficacy against specific cancer cell lines .
Antiparasitic Activity
Another investigation into related compounds indicated potential antiparasitic effects, with certain derivatives exhibiting low micromolar activity against Plasmodium falciparum, the causative agent of malaria. Such findings suggest that structural modifications could lead to new therapeutic agents targeting parasitic infections .
Q & A
Q. What synthetic strategies are commonly employed to prepare Benzyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed amination. For example:
- Step 1 : React tert-butyl piperazine-1-carboxylate with 6-chloro-2-(trifluoromethyl)pyrimidin-4-yl derivatives under inert conditions (e.g., THF, triethylamine) to form intermediates .
- Step 2 : Deprotect the tert-butyl group using HCl to yield the free piperazine intermediate .
- Step 3 : Perform benzylation via coupling with benzyl chloroformate in DCM, followed by purification via silica chromatography or recrystallization .
Yields range from 26% to 57%, depending on reaction optimization (e.g., solvent choice, temperature) .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer :
- NMR (¹H/¹³C) : Key signals include the trifluoromethyl (-CF₃) peak at ~120 ppm in ¹³C NMR and aromatic protons in the pyrimidine ring at δ 7.5–8.5 ppm in ¹H NMR .
- HRMS : Exact mass calculated for C₁₇H₁₅ClF₃N₅O₂ (e.g., [M+H]+: 426.0823) to verify molecular ion peaks .
- HPLC : Retention time analysis under MeCN/water gradients ensures >95% purity .
Advanced Research Questions
Q. How can low yields in the coupling step of pyrimidine-piperazine intermediates be addressed?
- Methodological Answer : Low yields (e.g., 26% in ) may arise from steric hindrance or poor nucleophilicity. Solutions include:
- Catalyst Optimization : Use Pd(dba)₂/Xantphos for Buchwald-Hartwig amination to improve coupling efficiency .
- Solvent Screening : Replace THF with DMF or DMSO to enhance solubility of aromatic intermediates .
- Temperature Control : Increase reaction temperature to 80–100°C for faster kinetics .
Q. What in vitro models are suitable for evaluating the compound’s bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Use recombinant phosphoglycerate dehydrogenase (PHGDH) or monoacylglycerol lipase (MAGL) to assess inhibitory activity at 1–100 µM concentrations .
- Cellular Uptake Studies : Radiolabel the compound with ¹⁴C or use fluorescent analogs (e.g., BODIPY tags) to track intracellular localization .
- Proteome Profiling : Gel-based activity-based protein profiling (ABPP) identifies off-target interactions in human cell lysates .
Data Contradictions and Resolution
Q. Why do reported yields for similar piperazine derivatives vary widely (7–57%)?
- Analysis :
- Steric Effects : Bulky substituents (e.g., trifluoromethyl groups) reduce reaction efficiency in nucleophilic substitutions .
- Purification Challenges : Low-polarity intermediates (e.g., tert-butyl-protected compounds) may require specialized techniques like SFC (supercritical fluid chromatography) for isolation .
- Resolution :
Optimize protecting groups (e.g., switch from tert-butyl to benzyl carbamates) and employ high-throughput screening for solvent/catalyst pairs .
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
